molecular formula C23H27N3O3S2 B2665364 N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 315710-72-6

N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2665364
CAS No.: 315710-72-6
M. Wt: 457.61
InChI Key: WCRKOYCIJSVGIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antioxidant Agents

Compounds with structural similarity to N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide have demonstrated potential as antitumor and antioxidant agents. Specifically, derivatives of thienopyrimidines showed high inhibition of Hep-G2 cell growth, indicating potential as specific antitumor agents against Hep-G2 cells (Aly et al., 2010).

Antimicrobial Activity

Novel derivatives related to this compound, particularly those involving thieno[2,3-d]pyrimidin-4-amine structures, have been synthesized and exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. Some of these compounds demonstrated potent antibacterial efficacy comparable to standard drugs (Kumari et al., 2017).

Antihyperlipaemic Activity

Certain derivatives of the compound have been synthesized and tested for antihyperlipaemic activity. These compounds were found to have serum cholesterol and triglyceride lowering activities, indicating their potential as treatments for hyperlipidemia (Gadad et al., 1996).

Anti-inflammatory and Analgesic Properties

Compounds structurally similar to this compound have been synthesized and shown to have anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors and had notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Central Nervous System Depressant Activity

Derivatives of this compound have been tested for central nervous system depressant activity. Some of these compounds exhibited marked sedative action, highlighting their potential in treatments involving CNS depression (Manjunath et al., 1997).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-14-25-22(21-16-6-4-5-7-19(16)31-23(21)26-14)30-13-20(27)24-11-10-15-8-9-17(28-2)18(12-15)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKOYCIJSVGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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